molecular formula C23H19ClN2O3 B11348730 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide

Cat. No.: B11348730
M. Wt: 406.9 g/mol
InChI Key: ZCFUNHKFUKIFHB-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a propanamide moiety

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide

InChI

InChI=1S/C23H19ClN2O3/c1-14-12-18(10-11-19(14)24)28-15(2)22(27)25-17-7-5-6-16(13-17)23-26-20-8-3-4-9-21(20)29-23/h3-13,15H,1-2H3,(H,25,27)

InChI Key

ZCFUNHKFUKIFHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Cl

Origin of Product

United States

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